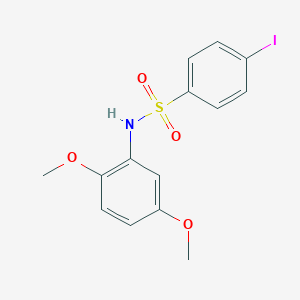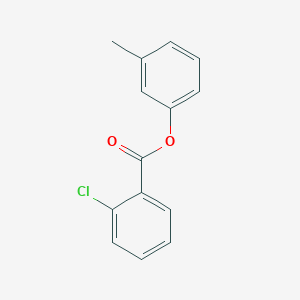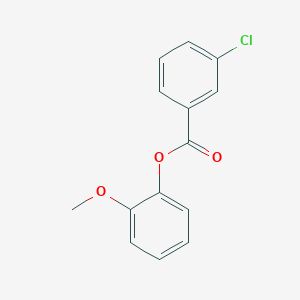![molecular formula C12H15ClO2S B285990 [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid](/img/structure/B285990.png)
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid, also known as CTCE-0214, is a novel anti-inflammatory compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to inhibit the activation of microglia, immune cells that play a role in neuroinflammation.
Biochemical and physiological effects:
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in both in vitro and in vivo models. In addition, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neuroinflammatory diseases. However, one of the limitations of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid in other disease models, such as traumatic brain injury and stroke. In addition, further studies are needed to elucidate the exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid and to optimize its dosing and administration for clinical use.
In conclusion, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is a novel anti-inflammatory compound that has shown promising results in preclinical studies for its potential therapeutic applications in various disease models. Further research is needed to fully understand its mechanism of action and to optimize its use for clinical applications.
Métodos De Síntesis
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylmagnesium bromide, followed by the addition of acetic anhydride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been studied for its potential therapeutic applications in various disease models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has shown promising results in reducing inflammation and oxidative stress, improving cognitive function, and protecting against neuronal damage.
Propiedades
Fórmula molecular |
C12H15ClO2S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
2-[1-(5-chlorothiophen-2-yl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-10-5-4-9(16-10)12(8-11(14)15)6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,14,15) |
Clave InChI |
CKESAJZEPRELJC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)



![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
